p-Terephthalotoluidide

Description

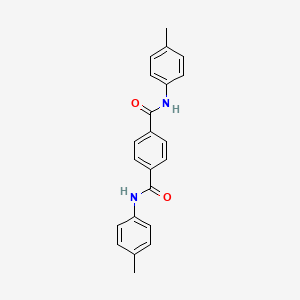

p-Terephthalotoluidide is a diamide derivative of terephthalic acid, where the amide groups are substituted with toluidine (p-methylaniline) moieties. Its structure comprises a central terephthaloyl backbone (1,4-benzenedicarboxylic acid) linked to two p-toluidine groups via amide bonds. This compound is characterized by its aromatic rigidity and polar amide functionalities, making it relevant in polymer chemistry, coordination chemistry, and pharmaceutical intermediates .

Properties

IUPAC Name |

1-N,4-N-bis(4-methylphenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-3-11-19(12-4-15)23-21(25)17-7-9-18(10-8-17)22(26)24-20-13-5-16(2)6-14-20/h3-14H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLWQQCOFKUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290816 | |

| Record name | p-Terephthalotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36360-33-5 | |

| Record name | p-Terephthalotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Terephthalotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Terephthalotoluidide typically involves the reaction of terephthaloyl chloride with p-toluidine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: p-Terephthalotoluidide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives such as 4,4’-dimethylazobenzene.

Reduction: Reduced products like amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry: p-Terephthalotoluidide is used as an intermediate in the synthesis of various organic compounds. Its aromatic structure makes it a valuable building block in organic chemistry .

Biology and Medicine:

Industry: Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of p-Terephthalotoluidide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action include binding to active sites and altering the conformation of target molecules .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₂₂H₂₀N₂O₂ (hypothetical, based on analogous terephthalamides).

- Molecular Weight : ~336.41 g/mol.

- Synthesis : Typically prepared via condensation reactions between terephthaloyl chloride and p-toluidine in inert solvents, analogous to methods described for N,N'-diphenyl-terephthalamide .

- Applications: Potential use in high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs) due to its planar structure and hydrogen-bonding capacity.

Structural and Functional Analogues

The following table compares p-Terephthalotoluidide with structurally related terephthalamides and precursors:

Detailed Analysis

N,N'-Diphenyl-terephthalamide

- Structure : Similar to this compound but with unsubstituted phenyl groups instead of p-toluidine.

- Applications : Used as a ligand in transition-metal catalysis due to its ability to form stable complexes via amide and π-π interactions .

- Thermal Stability : Decomposes at 135°C, limiting high-temperature applications .

Terephthaloyl chloride

- Reactivity : Highly reactive acyl chloride used to synthesize terephthalamides. Its corrosive nature necessitates careful handling (H314, H331 hazards) .

- Industrial Use: Key monomer in producing Kevlar® and other high-strength polymers .

Terephthalic acid

- Economic Impact: Primary feedstock for polyethylene terephthalate (PET), with global production exceeding 30 million tons annually .

- Limitations : Low solubility in organic solvents, often requiring esterification for polymerization .

Research Findings and Divergences

- Synthetic Yields : N,N'-Diphenyl-terephthalamide synthesis achieves ~90% purity with a 40% yield under optimized conditions , whereas terephthaloyl chloride-based routes for this compound may require stricter stoichiometric control due to steric hindrance from methyl groups.

- Spectroscopic Characterization : this compound’s NMR and IR spectra would show distinct methyl (δ ~2.3 ppm in ¹H-NMR) and amide (ν ~1650 cm⁻¹ in IR) signals compared to phenyl-substituted analogues .

- Regulatory Considerations : Terephthaloyl chloride’s acute toxicity (Category 3) contrasts with the generally lower hazard profile of fully reacted terephthalamides .

Biological Activity

p-Terephthalotoluidide, a compound derived from terephthalic acid, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, antibacterial activity, and potential therapeutic applications. A review of diverse literature sources provides a comprehensive understanding of its biological significance.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its interaction with biological systems. The compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 155.19 g/mol

The structure features a phthalic core with amino and methyl substituents that may contribute to its biological activity.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Notably, research indicates that this compound exhibits significant cytotoxicity against human epidermoid carcinoma KB cells with an IC value of approximately 3.0 μg/ml . Further investigations revealed that modifications to the p-terphenyl core could enhance cytotoxic properties, suggesting a structure-activity relationship.

Antibacterial Activity

This compound also demonstrates antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Bacillus subtilis, which is significant for potential applications in antimicrobial therapies . The mechanism of action appears to involve interference with bacterial DNA and RNA synthesis.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neuroprotective studies where the compound has shown potential in mitigating lipid peroxidation and cellular damage caused by reactive oxygen species .

Case Studies and Research Findings

- Cytotoxicity in Cancer Research : A study conducted on various derivatives of p-terphenyls highlighted that certain modifications led to enhanced cytotoxic effects against cancer cell lines, suggesting a promising avenue for developing anticancer agents .

- Antimicrobial Studies : In vitro assays demonstrated that p-terphenyl derivatives exhibited inhibitory effects on pathogenic bacteria, underscoring their potential as natural antimicrobial agents .

- Neuroprotective Effects : Research on leucomentins derived from p-terphenyls indicated significant neuroprotective effects against glutamate-induced toxicity in primary mouse cortical cells, suggesting therapeutic implications for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.